FHD-609 Degrades BRD9 with Single-Digit Picomolar Potency in Cellular Assays
In a cell-based degradation assay, the parent (racemic) version of FHD-609 degrades BRD9 with an IC50 of 0.13 nM [1]. This potency positions FHD-609 as a highly potent BRD9 degrader in a cellular context, with degradation potency substantially lower (more potent) than the BRD9 binding IC50 values reported for occupancy-based bromodomain inhibitors such as BI-9564 (75 nM) .
| Evidence Dimension | BRD9 Degradation Potency (IC50) |
|---|---|
| Target Compound Data | 0.13 nM (racemic version) |
| Comparator Or Baseline | BI-9564 (BRD9 inhibitor): Binding IC50 = 75 nM |
| Quantified Difference | ~577-fold lower IC50 (more potent) for FHD-609 in degradation assay vs BI-9564 in binding assay |
| Conditions | Cell-based degradation assay (FHD-609); BRD9 bromodomain binding assay (BI-9564) |
Why This Matters
This quantitative potency difference demonstrates that FHD-609 achieves BRD9 target engagement and functional degradation at substantially lower concentrations than simple occupancy inhibitors, a critical parameter for minimizing off-target pharmacology and optimizing therapeutic index.
- [1] IUPHAR/BPS Guide to Pharmacology. FHD-609 Ligand Page. Bioactivity Comments: cell-based degradation assay IC50 = 0.13 nM. View Source
